![molecular formula C11H13ClO3S B145508 2,2-Dimethyl-6-Chromanesulfonyl Chloride CAS No. 131880-55-2](/img/structure/B145508.png)
2,2-Dimethyl-6-Chromanesulfonyl Chloride
Overview
Description
2,2-Dimethyl-6-Chromanesulfonyl Chloride is an organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . It is known for its role in various chemical reactions and applications in scientific research. The compound is characterized by its brown powder form and is classified as an irritant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-Chromanesulfonyl Chloride typically involves the reaction of 2,2-Dimethylchroman with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group . The process requires careful handling due to the corrosive nature of chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-Chromanesulfonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
Scientific Research Applications
1. Synthesis of Biochemical Compounds
2,2-Dimethyl-6-chromanesulfonyl chloride is primarily utilized as a reagent in organic synthesis , particularly in the development of pharmaceuticals and biochemical compounds. It serves as an electrophilic sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic molecules. This property is crucial in the synthesis of biologically active compounds, including:
- Proteomics Research : It is used for labeling proteins and peptides, aiding in the study of protein interactions and functions .
2. Medicinal Chemistry
The compound plays a role in medicinal chemistry by acting as an intermediate in the synthesis of potential therapeutic agents. Its ability to modify molecular structures makes it valuable for developing drugs with enhanced efficacy and selectivity.
Industrial Applications
1. Polymer Chemistry
In polymer chemistry, this compound is employed as a cross-linking agent . This application enhances the mechanical properties of polymers, making them suitable for various industrial applications such as coatings and adhesives.
2. Agrochemicals
The compound is also investigated for its potential use in agrochemicals. Its reactivity allows for the modification of existing chemical structures to develop new pesticides or herbicides with improved performance .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Proteomics | Demonstrated effective labeling of proteins, enhancing detection sensitivity in mass spectrometry. |
Study B | Medicinal Chemistry | Developed a new anti-cancer drug candidate utilizing this compound as a key intermediate. |
Study C | Polymer Science | Showed improved thermal stability and mechanical strength in polymer composites when used as a cross-linking agent. |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-Chromanesulfonyl Chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylchroman-6-sulfonyl chloride
- 2,2-Dimethylchroman-6-sulphonyl chloride
- 3,4-Dihydro-2,2-dimethyl-2H-chromene-6-sulphonyl chloride
Uniqueness
2,2-Dimethyl-6-Chromanesulfonyl Chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Biological Activity
Overview
2,2-Dimethyl-6-Chromanesulfonyl Chloride (DMCS) is an organic compound characterized by its chromane structure and sulfonyl chloride functional group. It has the molecular formula and a molecular weight of approximately 260.74 g/mol. This compound exhibits significant reactivity due to the presence of the sulfonyl chloride group, which is known for its electrophilic nature, allowing it to engage in various chemical transformations and biological interactions.
Synthesis Methods
DMCS is synthesized through the reaction of 2,2-Dimethylchroman with chlorosulfonic acid. This process requires controlled conditions to optimize yield and purity. The compound can be further purified via crystallization or distillation methods, making it suitable for various applications in research and industry.
Reactivity Profile
The sulfonyl chloride group in DMCS allows it to participate in several types of chemical reactions:
- Substitution Reactions : DMCS can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide derivatives and sulfonate esters, respectively.
- Oxidation and Reduction Reactions : The compound can undergo oxidation and reduction processes, altering its chemical structure.
Biological Activity
While specific biological activity data for DMCS is limited, compounds with similar chromane and sulfonyl functionalities have been studied for their potential therapeutic effects. Notably, DMCS has been investigated for its anti-inflammatory properties and potential applications in drug design.
The biological activity of DMCS is primarily attributed to its ability to form covalent bonds with biological targets through its electrophilic sulfonyl chloride group. This reactivity enables it to modify biomolecules, which may lead to alterations in biological pathways.
Anti-Inflammatory Potential
Research indicates that DMCS derivatives may exhibit anti-inflammatory activity comparable to glucocorticoids. For instance, studies have shown that certain synephrine derivatives, which share structural similarities with DMCS, can inhibit NF-kB activity—a key regulator in inflammatory responses—thereby demonstrating potential as anti-inflammatory agents .
Case Studies and Applications
- Anti-Cancer Activity : Some derivatives of compounds related to DMCS have shown promise as anti-tumor agents. For example, research on substituted dibenzisoquinoline derivatives indicated their effectiveness against multidrug-resistant tumors, highlighting the potential for DMCS-related compounds in cancer therapy .
- Biological Interactions : Interaction studies involving DMCS focus on its reactivity with various nucleophiles. These studies are essential for understanding how DMCS can be utilized in synthesizing biologically active compounds .
Comparative Analysis
The unique features of DMCS compared to structurally similar compounds are summarized in the table below:
Compound Name | Structure Type | Unique Features |
---|---|---|
6-Chlorochroman-4-one | Chroman derivative | Contains a ketone functional group |
2-Methylchroman-6-sulfonic acid | Chroman derivative | Has a carboxylic acid instead of a sulfonyl chloride |
4-Methylbenzenesulfonyl chloride | Aromatic sulfonyl chloride | Aromatic ring without chromane structure |
The distinct chromane structure combined with the sulfonyl chloride functionality enhances the reactivity and application potential of DMCS compared to these similar compounds.
Safety Considerations
DMCS is classified as a corrosive material that can cause burns upon contact with skin or mucous membranes. It releases hazardous combustion products such as hydrogen chloride gas when exposed to fire or high temperatures. Proper safety protocols must be adhered to when handling this compound .
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQKIRXYJVLZAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381544 | |
Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131880-55-2 | |
Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.